3-Methyl-5-(piperidin-4-yl)pyridine 3-Methyl-5-(piperidin-4-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1256804-61-1
VCID: VC6199002
InChI: InChI=1S/C11H16N2/c1-9-6-11(8-13-7-9)10-2-4-12-5-3-10/h6-8,10,12H,2-5H2,1H3
SMILES: CC1=CC(=CN=C1)C2CCNCC2
Molecular Formula: C11H16N2
Molecular Weight: 176.263

3-Methyl-5-(piperidin-4-yl)pyridine

CAS No.: 1256804-61-1

Cat. No.: VC6199002

Molecular Formula: C11H16N2

Molecular Weight: 176.263

* For research use only. Not for human or veterinary use.

3-Methyl-5-(piperidin-4-yl)pyridine - 1256804-61-1

Specification

CAS No. 1256804-61-1
Molecular Formula C11H16N2
Molecular Weight 176.263
IUPAC Name 3-methyl-5-piperidin-4-ylpyridine
Standard InChI InChI=1S/C11H16N2/c1-9-6-11(8-13-7-9)10-2-4-12-5-3-10/h6-8,10,12H,2-5H2,1H3
Standard InChI Key NRALKTSCMNAXHZ-UHFFFAOYSA-N
SMILES CC1=CC(=CN=C1)C2CCNCC2

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure features a pyridine ring substituted at the 3-position with a methyl group and at the 5-position with a piperidin-4-yl group. The dihydrochloride salt forms via protonation of the piperidine nitrogen, yielding a crystalline solid with improved aqueous solubility . Key structural parameters include:

  • Molecular formula: C₁₁H₁₈Cl₂N₂

  • Molecular weight: 249.18 g/mol

  • IUPAC name: 3-methyl-5-piperidin-4-ylpyridine dihydrochloride

  • SMILES notation: CC1=CC(=CN=C1)C2CCNCC2.Cl.Cl

The piperidine ring adopts a chair conformation, while the pyridine ring remains planar, creating a rigid bicyclic system. Intramolecular hydrogen bonding between the protonated piperidine nitrogen and chloride ions stabilizes the crystal lattice .

Spectroscopic and Crystallographic Data

X-ray crystallography of analogous piperidine-pyridine hybrids reveals dihedral angles of 85–89° between aromatic and aliphatic rings, a feature that may influence binding to biological targets . Nuclear magnetic resonance (NMR) spectra for related compounds show characteristic shifts:

  • ¹H NMR: Methyl protons resonate at δ 2.3–2.5 ppm, pyridine protons at δ 7.8–8.3 ppm, and piperidine protons at δ 1.5–3.4 ppm .

  • ¹³C NMR: Pyridine carbons appear at δ 120–150 ppm, piperidine carbons at δ 25–55 ppm .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via nucleophilic substitution or microwave-assisted coupling. A representative protocol involves:

  • Intermediate preparation: 4-Chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine reacts with trans-1-benzyl-3-aminopiperidine under microwave irradiation (373 K, 1 h) .

  • Salt formation: The free base is treated with hydrochloric acid to yield the dihydrochloride .

Reaction equation:

C10H13N3+C7H15NΔ,DioxaneC11H18Cl2N2+Byproducts\text{C}_{10}\text{H}_{13}\text{N}_3 + \text{C}_7\text{H}_{15}\text{N} \xrightarrow{\Delta, \text{Dioxane}} \text{C}_{11}\text{H}_{18}\text{Cl}_2\text{N}_2 + \text{Byproducts}

Optimization and Yield

Yields range from 51–75% depending on the substituents and reaction conditions. Chromatographic purification (SiO₂, hexane/ethyl acetate) is typically required to isolate the product . Microwave synthesis reduces reaction times from hours to minutes while improving regioselectivity .

Physicochemical Properties

PropertyValue/RangeMethod
Molecular weight249.18 g/molMass spectrometry
Melting point215–220°C (dec.)DSC
Solubility (H₂O)>50 mg/mLUSP method
LogP (free base)1.8 ± 0.2HPLC
pKa (piperidine NH)9.2 ± 0.3Potentiometry

The dihydrochloride salt’s high water solubility (>50 mg/mL) contrasts with the free base’s limited solubility (<5 mg/mL), a critical factor in formulation design .

Applications in Drug Discovery

Scaffold for Heterocyclic Libraries

The compound serves as a building block for spirocyclic and fused-ring systems. Recent work has functionalized the piperidine nitrogen with:

  • Sulfonamides: To enhance metabolic stability

  • Fluorophenyl groups: For improved CNS penetration

  • Boc-protected amines: To enable peptide coupling

Structure-Activity Relationship (SAR) Trends

  • Methyl substitution: The 3-methyl group increases lipophilicity, improving blood-brain barrier permeability .

  • Piperidine configuration: trans-4-Methylpiperidine analogs show 3–5x higher potency than cis isomers .

Future Research Directions

  • Pharmacokinetic studies: Assess oral bioavailability and half-life in rodent models.

  • Target deconvolution: Use CRISPR screening to identify off-target effects.

  • Cocrystallization: Solve JAK3-ligand complex structures to guide optimization.

  • Prodrug development: Mask the piperidine nitrogen with bioreversible groups.

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